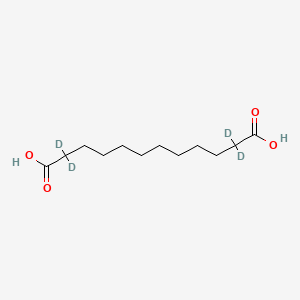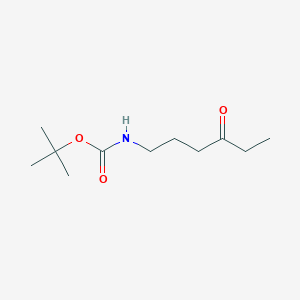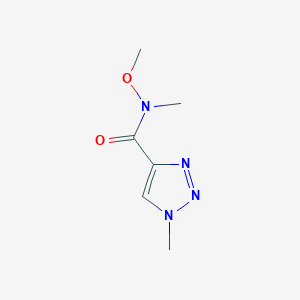
1-(Pyridazin-3-yl)pyrrolidin-3-amine dihydrochloride
Descripción general
Descripción
“1-(Pyridazin-3-yl)pyrrolidin-3-amine dihydrochloride” is a chemical compound with the molecular weight of 237.13 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H12N4.2ClH/c9-7-3-5-12(6-7)8-2-1-4-10-11-8;;/h1-2,4,7H,3,5-6,9H2;2*1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 237.13 . The InChI code representing its molecular structure is1S/C8H12N4.2ClH/c9-7-3-5-12(6-7)8-2-1-4-10-11-8;;/h1-2,4,7H,3,5-6,9H2;2*1H .
Aplicaciones Científicas De Investigación
Synthesis of Pyridazine and Pyrrolidine Derivatives
Pyridazine Synthesis : Pyridazine derivatives are synthesized through several methods, often involving the addition of hydrazine or its derivatives to appropriately substituted carbon chains. These compounds have shown a variety of biological activities, especially related to the cardiovascular system. Pyridazine itself is a pie electron-deficient heteroaromatic compound, notable for its physical properties and reactivity that make it a versatile intermediate in organic synthesis (Jakhmola et al., 2016).
Pyrrolidine in Drug Discovery : The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage through pseudorotation. This review reports on bioactive molecules with pyrrolidine scaffolds showing target selectivity for the treatment of human diseases (Petri et al., 2021).
Biological Significance and Applications
Heterocyclic N-oxide Derivatives : Heterocyclic N-oxide derivatives, including those synthesized from pyridazine, have shown significant utility in organic synthesis, catalysis, and medicinal applications due to their versatile synthetic intermediates and biological importance. They have been employed in advanced chemistry and drug development investigations, demonstrating potential in asymmetric catalysis and synthesis, and showing anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Biological Optical Sensors : Pyrimidine derivatives, including those related to pyridazine scaffolds, have been utilized as optical sensors due to their significant biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them appropriate for sensing probes, highlighting the versatility of pyridazine derivatives in both sensing and biological contexts (Jindal & Kaur, 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. It has several hazard statements including H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Pyrrolidine
is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Pyridazinone
derivatives have attracted recent interest because of their adenosine receptor antagonist activity and phosphodiesterase (PDE) inhibitory activity .
Propiedades
IUPAC Name |
1-pyridazin-3-ylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.2ClH/c9-7-3-5-12(6-7)8-2-1-4-10-11-8;;/h1-2,4,7H,3,5-6,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZAQARYTUZOQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472721.png)












![4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1472744.png)